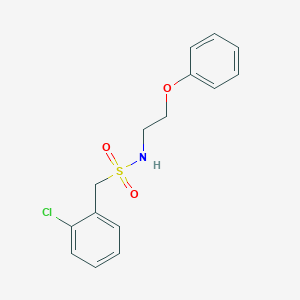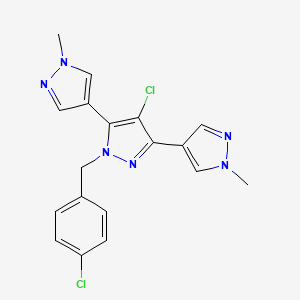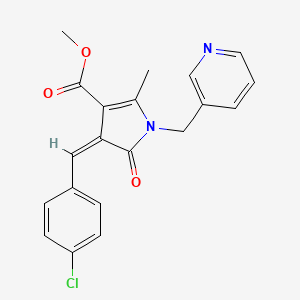![molecular formula C15H17N3O3 B4832711 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4832711.png)
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid
説明
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid, also known as PPAC, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively researched. In
作用機序
The mechanism of action of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been proposed that 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using readily available starting materials. 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has also been found to have low toxicity and high selectivity for COX-2 inhibition. However, 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid also has a short half-life, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid. One direction is to investigate the potential use of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore the use of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid as a chemopreventive agent for the prevention of cancer. Further research is also needed to better understand the mechanism of action of 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid and to optimize its pharmacological properties for use in clinical settings.
科学的研究の応用
1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[2-oxo-2-(1-phenylpropylamino)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-13(11-6-4-3-5-7-11)17-14(19)10-18-9-12(8-16-18)15(20)21/h3-9,13H,2,10H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVRFHDMIQVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4832630.png)
![2-(3-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4832649.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4832661.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-cyclopropylbutanamide](/img/structure/B4832667.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4832677.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4832689.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B4832707.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4832708.png)
![2-(1-cyclohexyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4832714.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-1-isobutyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4832715.png)

![4-[4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4832734.png)